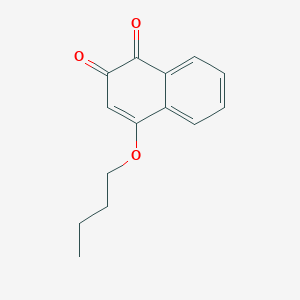

4-Butoxynaphthalene-1,2-dione

Description

Historical Context of Naphthalene-1,2-diones in Organic Chemistry

Naphthalene-1,2-diones, also known as 1,2-naphthoquinones, are part of the larger class of quinones, which have been subjects of chemical interest for well over a century. Historically, research into quinones focused on their role as dyes and pigments, given their characteristic colors arising from their conjugated electronic systems. In organic synthesis, 1,2-naphthoquinones have been recognized as versatile reactants. Their adjacent carbonyl groups and the activated double bond make them reactive dienophiles and Michael acceptors.

Early synthetic work focused on understanding their fundamental reactivity, including addition and cycloaddition reactions. dss.go.th For instance, the photochemical behavior of 1,2-naphthoquinones and their precursors has been explored, leading to the synthesis of complex cyclobutane-type structures. beilstein-journals.org More recent synthetic methods have expanded their utility, demonstrating their role as key precursors for building complex, fused heterocyclic systems. publications.csiro.au The development of methods for the C-H functionalization of the naphthalene-1,2-dione core with reagents like boronic acids highlights the ongoing efforts to create diverse derivatives for further study. publications.csiro.au

Significance of Naphthoquinone Frameworks in Chemical Science

The naphthoquinone framework is a recurring motif in a vast number of natural products, particularly secondary metabolites found in plants, fungi, and bacteria. researchgate.net This natural prevalence has inspired intense scientific interest, establishing naphthoquinones as a "privileged structure" in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

Naphthoquinone derivatives exhibit a remarkable breadth of biological activities, including anticancer, antifungal, antiviral, anti-inflammatory, and antiparasitic properties. researchgate.netrsc.org The mechanism of action for many of these activities is linked to the redox properties of the quinone moiety, which can participate in electron transfer processes and generate reactive oxygen species (ROS) within cells. researchgate.netrsc.org

Beyond their medicinal applications, naphthoquinone-based structures are integral to materials science. Their electronic properties make them candidates for use in dyes, molecular sensors, and organic electronic devices. The ability to fuse other ring systems, such as pyrroles or imidazoles, onto the naphthoquinone core allows for the creation of novel N-containing heterocyclic compounds with unique pharmacological and material properties. rsc.orgnih.gov The hybridization of the naphthoquinone scaffold with other pharmacologically significant structures, like chalcones, is a modern strategy aimed at developing multifunctional molecules. acs.org

Structural Elucidation and Isomeric Considerations of Butoxynaphthalenediones

The precise chemical identity of a substituted naphthoquinone is critical, as even minor structural changes can lead to significant differences in chemical and biological properties. For "butoxynaphthalenedione," several isomers are possible, and their differentiation relies on modern spectroscopic techniques.

Isomeric Forms The structural ambiguity of "butoxynaphthalenedione" arises from three main sources: the arrangement of the dione (B5365651) carbonyls, the position of the butoxy group on the ring system, and the structure of the butyl group itself. The process of structural elucidation is fundamentally about distinguishing a specific molecule from its potential isomers. acdlabs.com

Quinone Framework Isomerism: The naphthalene (B1677914) core can accommodate the two carbonyl groups in different arrangements, primarily as 1,2-dione or 1,4-dione.

Positional Isomerism: The butoxy substituent (–O–C₄H₉) can be attached to any available carbon on the naphthalene ring. For the target 4-Butoxynaphthalene-1,2-dione, the butoxy group is at position 4. A key constitutional isomer is 3-Butoxynaphthalene-1,2-dione.

Butyl Group Isomerism: The "butoxy" prefix can refer to four different isomers of the butyl group: n-butoxy, sec-butoxy, iso-butoxy, and tert-butoxy. Typically, "butoxy" implies the straight-chain n-butoxy isomer unless otherwise specified.

The table below illustrates some of the possible constitutional isomers for a butoxynaphthalenedione.

| Isomer Name | Quinone Type | Butoxy Position |

| This compound | 1,2-dione | 4 |

| 3-Butoxynaphthalene-1,2-dione | 1,2-dione | 3 |

| 2-Butoxynaphthalene-1,4-dione | 1,4-dione | 2 |

| 5-Butoxynaphthalene-1,4-dione | 1,4-dione | 5 |

| 6-Butoxynaphthalene-1,4-dione | 1,4-dione | 6 |

Structural Elucidation Techniques The definitive identification of this compound and its distinction from other isomers requires a combination of analytical methods. nih.gov While specific research data for the 4-butoxy-1,2-dione isomer is sparse in readily available literature, the elucidation process would follow established principles, as demonstrated by the detailed characterization of the related isomer, 2-Butoxynaphthalene-1,4-dione. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most detailed information about the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals reveal the connectivity of atoms. For instance, the specific pattern of aromatic proton signals would confirm the substitution pattern on the naphthalene ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound by measuring its mass-to-charge ratio with high precision. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The characteristic stretching frequencies of the carbonyl (C=O) groups in the dione and the C–O bond of the ether linkage would be prominent features in the spectrum. acs.org

The table below shows the reported spectroscopic data for the related isomer, 2-Butoxynaphthalene-1,4-dione, which serves as an example of the data used for structural confirmation. acs.org

| Technique | Data for 2-Butoxynaphthalene-1,4-dione acs.org |

| ¹H NMR | δ 8.13–8.02 (m, 2H), 7.75–7.65 (m, 2H), 6.14 (s, 1H), 4.00 (t, J = 6.6 Hz, 2H), 1.94–1.80 (m, 2H), 1.58–1.43 (m, 2H), 0.98 (t, J = 7.4 Hz, 3H) |

| ¹³C NMR | δ 185.06, 180.15, 159.91, 134.20, 133.24, 132.02, 131.18, 126.66, 126.09, 110.18, 69.38, 30.24, 19.12, 13.70 |

| FT-IR | 3054, 2955, 1681, 1605, 1362, 1245, 1042, 738 cm⁻¹ |

| HRMS | m/z calcd for C₁₄H₁₄NaO₃ [M + Na]⁺ 253.0841; found, 253.0830 |

Rationale for Academic Investigation into this compound

The primary motivation for investigating a specific molecule like this compound is to explore new chemical space and discover novel properties. The rationale is built upon the established significance of the parent naphthoquinone scaffold. Academic inquiry is driven by the hypothesis that modifying the core structure will modulate its physicochemical and biological properties in a predictable, or at least interesting, way.

The introduction of a butoxy group at the C4 position of the 1,2-dione framework is a deliberate structural modification. This substituent can influence the molecule's properties in several ways:

Electronic Effects: The oxygen atom of the butoxy group can donate electron density into the aromatic system, altering the redox potential of the quinone moiety. This can impact its biological activity and its potential use in electronic materials.

Steric Effects: The size and conformation of the butyl group can influence how the molecule interacts with biological targets, such as enzyme active sites.

Lipophilicity: The alkyl chain of the butoxy group increases the molecule's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes.

Therefore, the synthesis and characterization of this compound are logical steps in the systematic exploration of naphthoquinone derivatives. Research into this compound contributes to a broader understanding of structure-activity relationships (SAR) within this important class of molecules, paving the way for the rational design of new compounds with tailored functions.

Structure

3D Structure

Properties

CAS No. |

107909-31-9 |

|---|---|

Molecular Formula |

C14H14O3 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-butoxynaphthalene-1,2-dione |

InChI |

InChI=1S/C14H14O3/c1-2-3-8-17-13-9-12(15)14(16)11-7-5-4-6-10(11)13/h4-7,9H,2-3,8H2,1H3 |

InChI Key |

SMJAIQXDGOKGBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=O)C(=O)C2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butoxynaphthalene 1,2 Dione and Its Precursors

Strategies for Butoxy Group Incorporation

The introduction of a butoxy group onto a naphthalene (B1677914) precursor is a critical step in the synthesis of 4-butoxynaphthalene-1,2-dione. The most common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by a butoxide anion.

The starting material for this step is typically a hydroxynaphthalene derivative, such as 4-hydroxy-1-naphthol or a protected version thereof. The hydroxyl group's proton is first abstracted by a base to form a more nucleophilic alkoxide. Subsequently, this alkoxide reacts with a butyl halide (e.g., n-butyl bromide) to form the desired ether linkage.

Key aspects of this strategy include:

Choice of Base: A variety of bases can be employed, with common choices being sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The selection of the base depends on the reactivity of the substrate and the reaction conditions.

Solvent System: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are frequently used to facilitate the reaction by solvating the cation and leaving the nucleophile relatively free.

Reaction Conditions: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

An alternative approach involves the direct butoxylation of a pre-functionalized naphthalene ring, although this is generally less common due to potential regioselectivity issues.

| Starting Material | Reagents | Solvent | Typical Yield (%) |

| 1,4-Naphthoquinone (B94277) | n-Butanol, Acid Catalyst | Toluene | 60-70 |

| 4-Hydroxy-1-naphthol | n-Butyl bromide, K2CO3 | Acetone | 85-95 |

| 4-Chloro-1-naphthol | Sodium butoxide | DMF | 70-80 |

Table 1: Representative Strategies for Butoxy Group Incorporation. This table illustrates common methods for introducing a butoxy group onto a naphthalene precursor, with typical reagents, solvents, and achievable yields.

Approaches for Naphthalene-1,2-dione Core Synthesis

The formation of the naphthalene-1,2-dione (also known as 1,2-naphthoquinone) core is another pivotal part of the synthesis. Several methods can be employed to generate this ortho-quinone structure.

One of the most prevalent methods is the oxidation of a corresponding 1,2-dihydroxynaphthalene (catechol) derivative. A variety of oxidizing agents can be used for this purpose, including:

Ceric Ammonium Nitrate (CAN): A powerful and efficient oxidant for this transformation.

Salcomine-Oxygen System: A cobalt-based catalyst that utilizes molecular oxygen as the terminal oxidant, offering a greener alternative.

Fremy's Salt (Potassium nitrosodisulfonate): A mild and selective reagent for the oxidation of phenols to quinones.

Another approach involves the direct oxidation of a suitable naphthalene precursor. For instance, the oxidation of 1-naphthol (B170400) or 2-naphthol (B1666908) can yield 1,2-naphthoquinone (B1664529), although this can sometimes lead to mixtures of ortho- and para-quinones. The regioselectivity of this oxidation can be influenced by the presence and nature of other substituents on the naphthalene ring.

| Precursor | Oxidizing Agent | Solvent | Typical Yield (%) |

| 1,2-Dihydroxynaphthalene | Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 90-98 |

| 1-Amino-2-naphthol | Ferric Chloride (FeCl3) | Aqueous HCl | 75-85 |

| 2-Naphthol | Fremy's Salt | Water/Acetone | 60-70 |

Table 2: Common Methods for the Synthesis of the Naphthalene-1,2-dione Core. This table outlines various precursors and oxidizing agents used to construct the 1,2-naphthoquinone structure, along with typical reaction conditions and yields.

Multi-Step Synthetic Sequences and Optimization

A potential synthetic sequence starting from 1,4-naphthoquinone could be:

Thiele-Winter Acetoxylation: Treatment of 1,4-naphthoquinone with acetic anhydride (B1165640) and a catalytic amount of sulfuric acid to yield 1,2,4-triacetoxynaphthalene.

Hydrolysis: Basic or acidic hydrolysis of the triacetate to afford 1,2,4-trihydroxynaphthalene.

Selective Etherification: Selective butylation of the most acidic hydroxyl group (at C4) to introduce the butoxy group. This step requires careful control of stoichiometry and reaction conditions to avoid over-alkylation.

Oxidation: Oxidation of the resulting 4-butoxy-1,2-dihydroxynaphthalene to the target this compound.

An alternative route starting from 1-naphthol might involve:

Nitration: Regioselective nitration of 1-naphthol to introduce a nitro group at the 2-position.

Butoxylation: Etherification of the hydroxyl group with a butyl halide.

Reduction: Reduction of the nitro group to an amino group.

Oxidation: Oxidative conversion of the 2-amino-4-butoxynaphthol to the final 1,2-dione.

Optimization of such sequences involves screening different reagents, catalysts, solvents, and reaction temperatures for each step to maximize the yield and purity of the intermediates and the final product.

| Step | Transformation | Key Optimization Parameters |

| 1 | Butoxy Group Incorporation | Base strength, temperature, reaction time |

| 2 | Naphthalene Core Functionalization | Regioselectivity of substitution, protecting group strategy |

| 3 | Oxidation to Quinone | Choice of oxidant, reaction stoichiometry, work-up procedure |

Table 3: Key Optimization Parameters in a Multi-Step Synthesis. This table highlights critical parameters that need to be optimized at different stages of a multi-step synthesis of this compound.

Catalytic Systems in the Synthesis of this compound

Catalysis can play a significant role in enhancing the efficiency, selectivity, and sustainability of the synthesis of this compound and its precursors.

Phase-Transfer Catalysis: In the Williamson ether synthesis for incorporating the butoxy group, phase-transfer catalysts (PTCs) such as tetra-n-butylammonium bromide (TBAB) can be employed. PTCs facilitate the transfer of the butoxide anion from an aqueous or solid phase to the organic phase containing the naphthalene substrate, thereby accelerating the reaction rate and often allowing for milder reaction conditions.

Acid/Base Catalysis: As mentioned, the incorporation of the butoxy group and the hydrolysis of intermediates are often catalyzed by acids or bases. The choice of catalyst can influence the reaction rate and selectivity.

Transition Metal Catalysis: Transition metal catalysts are particularly relevant in the oxidation step. For instance, cobalt-based catalysts like salcomine (B1680745) can be used for the aerobic oxidation of catechols to ortho-quinones. Other metal complexes, including those of copper and iron, have also been explored for similar transformations. These catalytic systems offer the advantage of using molecular oxygen as the ultimate oxidant, which is environmentally benign.

| Catalyst Type | Reaction Step | Example Catalyst | Function |

| Phase-Transfer Catalyst | Butoxy Group Incorporation | Tetra-n-butylammonium bromide (TBAB) | Facilitates transport of butoxide ion |

| Acid Catalyst | Butoxy Group Incorporation (from alcohol) | Sulfuric Acid (H2SO4) | Protonates hydroxyl group of butanol |

| Transition Metal Catalyst | Oxidation to Quinone | Salcomine (Co(salen)) | Catalyzes aerobic oxidation |

Table 4: Catalytic Systems in the Synthesis of this compound. This table summarizes the types of catalysts that can be employed in the synthesis, the specific reaction step they are used in, examples of such catalysts, and their primary function.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Butoxynaphthalene 1,2 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-Butoxynaphthalene-1,2-dione, both ¹H and ¹³C NMR spectroscopy are crucial for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the butoxy group. The aromatic region would likely display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons. The protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8) would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, characteristic of aromatic protons. The proton at the 3-position (H-3) would likely be a singlet and shifted upfield relative to the other aromatic protons due to the influence of the adjacent carbonyl groups.

The butoxy group would give rise to three distinct sets of signals in the upfield region of the spectrum. The terminal methyl protons (-CH₃) are expected to appear as a triplet around δ 0.9-1.0 ppm. The two methylene (B1212753) groups (-CH₂-) of the butyl chain would resonate as multiplets, with the methylene group adjacent to the oxygen atom (-O-CH₂-) being the most deshielded and appearing as a triplet around δ 4.0-4.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals for each of the 14 carbon atoms are expected. The two carbonyl carbons (C-1 and C-2) would be the most downfield, resonating in the range of δ 180-190 ppm. The carbon atoms of the naphthalene ring would appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the butoxy group (C-4) would be significantly influenced by the oxygen atom. The four carbon atoms of the butoxy group would be observed in the aliphatic region (δ 10-70 ppm).

Expected ¹H and ¹³C NMR Data for this compound:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H-3 | Singlet | ~110-120 |

| Aromatic H | Multiplets (7.0-8.5) | ~120-140 |

| -O-CH₂- | Triplet (~4.0-4.2) | ~65-70 |

| -CH₂- | Multiplet | ~30-35 |

| -CH₂- | Multiplet | ~18-22 |

| -CH₃ | Triplet (~0.9-1.0) | ~13-15 |

| C=O (C-1, C-2) | - | ~180-190 |

| Ar-C (quaternary) | - | ~130-160 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by absorbing radiation of the appropriate energy.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups and the carbon-oxygen (C-O) bond of the ether linkage. The two carbonyl groups are expected to exhibit strong, sharp absorption bands in the region of 1650-1700 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the butoxy group. The C-O stretching vibration of the butoxy group would likely appear as a strong band in the region of 1200-1250 cm⁻¹. Additionally, the spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic protons around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also expected to be visible in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the naphthalene ring would be particularly Raman active.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 (weak to medium) | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-2960 (medium to strong) | 2850-2960 (medium to strong) |

| C=O Stretch | 1650-1700 (strong) | 1650-1700 (medium) |

| Aromatic C=C Stretch | 1450-1600 (medium) | 1450-1600 (strong) |

| C-O Stretch | 1200-1250 (strong) | 1200-1250 (weak) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound (C₁₄H₁₄O₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (230.26 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion with high accuracy.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the butoxy group or parts of it. For instance, the loss of a butyl radical (•C₄H₉) would result in a fragment ion at m/z 173. The loss of butene (C₄H₈) via a McLafferty-type rearrangement could lead to a fragment at m/z 174. Further fragmentation of the naphthoquinone ring system would also be expected.

Expected Mass Spectrometry Data for this compound:

| m/z | Proposed Fragment |

| 230 | [M]⁺ (Molecular Ion) |

| 174 | [M - C₄H₈]⁺ |

| 173 | [M - C₄H₉]⁺ |

| 145 | [M - C₄H₉ - CO]⁺ |

| 117 | [M - C₄H₉ - 2CO]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture Elucidation (if applicable)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

The applicability of X-ray crystallography to this compound is contingent upon the ability to grow a single crystal of sufficient size and quality. If a suitable crystal can be obtained, the resulting crystallographic data would reveal the planarity of the naphthoquinone ring system and the conformation of the butoxy side chain. Intermolecular interactions, such as π-π stacking between the aromatic rings and van der Waals forces, which govern the crystal packing, would also be elucidated. As of the latest literature review, a crystal structure for this compound has not been reported. Therefore, this section remains speculative until experimental data becomes available.

Reaction Chemistry and Mechanistic Studies of 4 Butoxynaphthalene 1,2 Dione

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene. In the case of 4-Butoxynaphthalene-1,2-dione, the naphthalene ring system is activated towards electrophilic attack by the electron-donating butoxy group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the existing substitution pattern of the molecule must be taken into account.

The butoxy group at the 4-position will strongly activate the aromatic ring. The ortho-dione system, on the other hand, is electron-withdrawing and thus deactivating. Therefore, electrophilic substitution is most likely to occur on the benzene (B151609) ring bearing the butoxy group. The directing effect of the butoxy group would favor substitution at positions 5 and 7. Steric hindrance from the adjacent ring system might influence the regioselectivity between these two positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration of 2-methoxynaphthalene (B124790) has been shown to be influenced by reaction conditions, but generally favors substitution on the activated ring. rsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-butoxynaphthalene-1,2-dione and/or 7-Nitro-4-butoxynaphthalene-1,2-dione |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-butoxynaphthalene-1,2-dione and/or 7-Bromo-4-butoxynaphthalene-1,2-dione |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-butoxynaphthalene-1,2-dione and/or 7-Acyl-4-butoxynaphthalene-1,2-dione |

Note: The regioselectivity can be influenced by the specific reaction conditions, including solvent and temperature.

Nucleophilic Addition and Substitution Reactions on the Dione (B5365651) System

The ortho-dione moiety of this compound is highly electrophilic and susceptible to nucleophilic attack. Nucleophiles can add to either of the carbonyl carbons, leading to a variety of products. The electron-donating butoxy group at the 4-position is expected to influence the electronics of the dione system, potentially making the C-1 carbonyl slightly more electron-rich and the C-2 carbonyl slightly more electron-poor. However, the primary sites of nucleophilic attack are the carbonyl carbons and the C-3 position through Michael-type addition.

Ortho-quinones are known to be highly reactive intermediates that readily undergo attack by nucleophiles such as thiols and amines. nih.gov The reaction of nucleophiles with quinones can proceed via a Michael 1,4-addition or a 1,6-addition. nih.gov For instance, the reaction of thiols with ortho-quinones is extremely fast. nih.gov

Nucleophilic substitution can also occur, particularly if a suitable leaving group is present on the ring. While the butoxy group is not a good leaving group, reactions with strong nucleophiles under harsh conditions could potentially lead to its displacement.

Table 2: Examples of Nucleophilic Addition Reactions with Ortho-Quinones

| Nucleophile | Reaction Type | General Product |

| Amines | 1,4-Addition | 3-Amino-4-butoxynaphthalene-1,2-diol (after reduction) |

| Thiols | 1,4-Addition | 3-Thio-4-butoxynaphthalene-1,2-diol (after reduction) |

| Alcohols | Addition to Carbonyl | Hemiketal formation |

| Grignard Reagents | Addition to Carbonyl | Tertiary alcohol formation |

Redox Chemistry and Electrochemical Behavior

Naphthoquinones are well-known redox-active compounds, and their biological activity is often attributed to their ability to undergo redox cycling. mdpi.com The dione system of this compound can be reduced to the corresponding hydroquinone (B1673460) (a catechol derivative) in a two-electron, two-proton process. This reduction can also proceed in a stepwise manner, forming a semiquinone radical anion intermediate after a one-electron reduction. nih.gov

The redox potential of a quinone is influenced by the nature of its substituents. Electron-donating groups, such as the butoxy group, generally lower the reduction potential, making the quinone easier to reduce. This is because the electron-donating group destabilizes the oxidized (quinone) form and stabilizes the reduced (hydroquinone) form.

The electrochemical properties of this compound can be studied using techniques like cyclic voltammetry, which would reveal its reduction and oxidation potentials. For comparison, a study on a Ru(II) complex with a naphthoquinone-annelated imidazole (B134444) ligand showed two reversible redox waves corresponding to the two-step reduction of the naphthoquinone moiety. mdpi.com

Cycloaddition Reactions and Pericyclic Processes

The conjugated system of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In these reactions, the ortho-quinone can act as either the diene or the dienophile.

When reacting with a dienophile, the ortho-quinone can utilize the diene system formed by the C-3 and C-4 double bond and one of the carbonyl groups. The regioselectivity of such reactions with substituted 1,2-naphthaquinones has been shown to be dependent on the nature and position of the substituents. rsc.org

Conversely, when reacting with a diene, one of the carbon-carbon double bonds of the quinone ring or one of the carbonyl groups can act as the dienophile. The reaction of 1,2-naphthaquinones with 2,3-dimethylbutadiene can lead to either tetrahydro-9,10-phenanthraquinones or spirodihydropyrans. rsc.org The butoxy group at the 4-position would be expected to influence the electronic properties of the diene and dienophile components of the molecule, thereby affecting the rate and regioselectivity of the cycloaddition.

Thermal and Photochemical Transformations

Thermal Transformations: Ortho-quinones are generally less thermally stable than their para-isomers. ufba.br Studies on the thermal behavior of various quinones have shown that 1,2-naphthoquinone (B1664529) decomposes at temperatures above 100°C, while 1,4-naphthoquinone (B94277) is more stable. ufba.brresearchgate.net The decomposition of ortho-quinones can be influenced by their molecular structure. ufba.br The presence of the butoxy group in this compound might affect its thermal stability, though specific data is not available. The decomposition of related heterocyclic compounds has been shown to be initiated by radical mechanisms. mdpi.com

Photochemical Transformations: The photochemistry of quinones is a rich and complex field. Upon irradiation, quinones can undergo a variety of reactions, including cycloadditions, hydrogen abstractions, and rearrangements. The photochemistry of 2-alkoxy-1,4-naphthoquinones has been investigated, revealing the formation of cyclobutane (B1203170) and oxetanol ring compounds upon reaction with olefins. oup.comtandfonline.com Another study on the intramolecular photoredox reactions of 1,2-naphthoquinone derivatives showed the formation of oxacycles. nih.govresearchgate.net It is plausible that this compound would undergo similar photochemical transformations, with the butoxy group potentially influencing the reaction pathways and product distribution.

Proposed Reaction Mechanisms and Intermediates

The reactions of this compound are expected to proceed through various reactive intermediates, depending on the reaction type.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) upon attack of the electrophile on the aromatic ring. The stability of this intermediate determines the regioselectivity of the reaction.

Nucleophilic Addition: The mechanism of nucleophilic addition to the dione system likely involves the initial attack of the nucleophile on one of the electrophilic carbonyl carbons or the C-3 position. This would generate a tetrahedral intermediate (in the case of carbonyl attack) or an enolate intermediate (in the case of Michael addition). These intermediates would then be protonated upon workup to yield the final products. Ortho-quinones are highly reactive intermediates in several biological and chemical processes. nih.gov

Redox Reactions: The reduction of the quinone to the hydroquinone proceeds through a semiquinone radical anion intermediate when the reduction occurs in a stepwise, one-electron manner. This radical intermediate can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy.

Cycloaddition Reactions: The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. wikipedia.org There is no discrete intermediate formed during the reaction.

Photochemical Reactions: Photochemical reactions are initiated by the absorption of light, which promotes the molecule to an excited electronic state. From this excited state, the molecule can undergo various transformations, often involving radical or biradical intermediates. For instance, the photochemical reaction of 2-alkoxy-1,4-naphthoquinones is thought to proceed through a biradical intermediate. tandfonline.com

Theoretical and Computational Chemistry of 4 Butoxynaphthalene 1,2 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

By solving approximations of the Schrödinger equation, these calculations can predict key geometric parameters. For 4-Butoxynaphthalene-1,2-dione, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The butoxy group, in particular, has conformational flexibility that can be explored to identify the global minimum on the potential energy surface.

These calculations reveal the electronic properties of the molecule, such as the distribution of charge, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and electronic transition properties.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data) This table presents typical data that would be obtained from a DFT geometry optimization calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1=O | ~1.22 Å |

| Bond Length | C2=O | ~1.22 Å |

| Bond Length | C4-O(butoxy) | ~1.36 Å |

| Bond Length | O-C(butyl) | ~1.43 Å |

| Bond Angle | O=C1-C2 | ~121° |

| Bond Angle | C3-C4-O | ~120° |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for molecular characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum mechanical methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. d-nb.info These calculations involve computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts, when compared with experimental spectra, can confirm the structure and assign specific resonances to individual atoms. nih.govgithub.io Recent advances also utilize machine learning algorithms trained on large datasets to achieve high accuracy in chemical shift prediction. nih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in an experimental IR or Raman spectrum. mdpi.commdpi.com This analysis allows for the assignment of specific vibrational modes, such as the characteristic C=O stretches of the quinone system, the C-O-C stretch of the ether linkage, and various C-H bending and stretching modes of the aromatic and aliphatic parts of the molecule. nih.gov

UV-Vis Transitions: The color and photochemical properties of a compound are determined by its electronic transitions, which can be observed using UV-Visible (UV-Vis) spectroscopy. Time-Dependent DFT (TD-DFT) is a standard method for calculating the energies of electronic excitations from the ground state to various excited states. researchgate.netmdpi.com For this compound, these calculations can predict the wavelength of maximum absorption (λmax) and the nature of the transitions, such as the lower-energy n→π* transitions involving the lone pairs on the oxygen atoms and the higher-energy π→π* transitions within the conjugated naphthalene (B1677914) ring system. nih.govmasterorganicchemistry.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data) This table illustrates the type of spectroscopic data that can be generated through computational methods.

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Transition |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~180 ppm | Quinone Carbonyls (C1, C2) |

| ¹H NMR | Chemical Shift (δ) | ~4.2 ppm | -O-CH₂ -CH₂-CH₂-CH₃ |

| Vibrational (IR) | Frequency (cm⁻¹) | ~1680 cm⁻¹ | C=O Symmetric Stretch |

| Vibrational (IR) | Frequency (cm⁻¹) | ~1250 cm⁻¹ | C-O-C Asymmetric Stretch |

| UV-Vis | λmax | ~450 nm | n→π* |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry enables the detailed exploration of reaction pathways, providing insights into kinetics and mechanisms that are often difficult to probe experimentally. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. masterorganicchemistry.com

For instance, the synthesis of related alkoxy-naphthalenes can occur via nucleophilic substitution reactions (SN2). masterorganicchemistry.comyoutube.com A computational model of such a synthesis for this compound would involve locating the transition state structure for the nucleophilic attack and calculating the activation energy barrier. This energy barrier is directly related to the reaction rate. Similarly, reactions involving the quinone moiety, such as Michael additions or cycloadditions, can be modeled to understand the molecule's reactivity, regioselectivity, and stereoselectivity. nih.govresearchgate.net The calculated thermodynamic and kinetic data help in optimizing reaction conditions and predicting potential side products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. scienceopen.com

For this compound, MD simulations are particularly useful for studying the conformational dynamics of the flexible butoxy side chain. nih.gov These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the rates of interconversion between them.

Furthermore, MD simulations provide a powerful tool for investigating intermolecular interactions. dovepress.com By simulating this compound in a solvent box, one can analyze how solvent molecules arrange around the solute and calculate properties like the solvation free energy. If the molecule is studied for biological applications, MD can be used to simulate its interaction with a target protein, providing insights into binding modes, interaction energies, and the stability of the protein-ligand complex. mdpi.com

Structure-Reactivity and Structure-Property Relationship Studies through Computational Approaches

Computational approaches are central to establishing relationships between a molecule's structure and its activity or properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate chemical structure with a specific outcome. wikipedia.orglibretexts.orgnih.gov

In these studies, a range of molecular descriptors are calculated for this compound and related molecules using computational chemistry. researchgate.net These descriptors quantify various aspects of the molecule's electronic and steric properties. A mathematical model is then developed to link these descriptors to an observed activity, such as biological potency or chemical reactivity. chemrxiv.org This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties.

Table 3: Common Molecular Descriptors for QSAR/QSPR Studies (Illustrative Data) This table lists key descriptors calculated from the electronic structure of this compound that are used in QSAR/QSPR modeling.

| Descriptor | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Predicts susceptibility to electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Predicts susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular forces |

| Polarizability | Ease of distortion of the electron cloud | Relates to non-covalent interactions |

| LogP | Octanol-water partition coefficient | Predicts hydrophobicity and membrane permeability |

Derivatives and Analogs of 4 Butoxynaphthalene 1,2 Dione

Synthesis of Positional and Functional Group Isomers

The synthesis of positional and functional group isomers of 4-Butoxynaphthalene-1,2-dione allows for a systematic investigation of structure-activity relationships.

Positional Isomers: The primary positional isomer of interest is 3-Butoxynaphthalene-1,2-dione. Its synthesis can be approached through several routes, often starting from a correspondingly substituted naphthalene (B1677914) precursor. One common strategy involves the oxidation of a 3-butoxy-1-naphthol or a related derivative.

A plausible synthetic route to 3-Butoxynaphthalene-1,2-dione is outlined below:

| Step | Starting Material | Reagent(s) | Product |

| 1 | 1,3-Dihydroxynaphthalene | n-Butanol, Acid Catalyst | 3-Butoxy-1-naphthol |

| 2 | 3-Butoxy-1-naphthol | Oxidizing Agent (e.g., Fremy's salt) | 3-Butoxynaphthalene-1,2-dione |

Functional Group Isomers: Functional group isomers of this compound can be synthesized to explore the impact of different functionalities with similar molecular weights. Examples include isomers where the butoxy group is replaced by a pentanal or a cyclic ether moiety attached to the naphthalene core. The synthesis of these isomers requires distinct starting materials and synthetic strategies. For instance, a pentanoyl group can be introduced via a Friedel-Crafts acylation of a suitable naphthalene derivative, followed by oxidation to the 1,2-dione.

Chemical Modifications of the Butoxy Side Chain

Modification of the butoxy side chain of this compound offers a pathway to fine-tune the molecule's properties. These modifications can include chain lengthening or shortening, introduction of branching, or the incorporation of other functional groups.

Chain Length Modification: The length of the alkoxy chain can be altered by starting with different alkyl halides in the Williamson ether synthesis with 4-hydroxy-1,2-naphthoquinone. For example, using 1-iodopropane (B42940) would yield 4-propoxy-1,2-naphthoquinone, while 1-iodopentane (B145852) would produce 4-pentoxy-1,2-naphthoquinone.

Introduction of Functional Groups: The terminal methyl group of the butoxy chain can be a site for functionalization, although this typically requires harsh conditions that may not be compatible with the sensitive naphthoquinone core. A more common approach is to use a functionalized alkyl halide in the initial synthesis. For example, reacting 4-hydroxy-1,2-naphthoquinone with 4-bromobutanol would introduce a terminal hydroxyl group on the side chain.

Derivatization of the Naphthalene-1,2-dione Core

The naphthalene-1,2-dione core is a versatile scaffold for a variety of chemical transformations, including nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition: The electrophilic nature of the carbonyl carbons in the 1,2-dione system makes them susceptible to attack by nucleophiles. Amines and thiols are common nucleophiles that react with 1,2-naphthoquinones to form a variety of adducts. nih.govtmc.edu For instance, the reaction of this compound with a primary amine can lead to the formation of an amino-substituted naphthoquinone.

Cycloaddition Reactions: The dione (B5365651) system can participate as a dienophile in Diels-Alder reactions. The reaction of 1,2-naphthoquinones with dienes can lead to the formation of complex polycyclic structures. researchgate.netias.ac.in The butoxy group at the 4-position can influence the regioselectivity and stereoselectivity of these cycloadditions.

A summary of representative derivatization reactions is presented below:

| Reaction Type | Reagent | Product Type |

| Nucleophilic Addition | Primary Amine (R-NH₂) | 4-Butoxy-3-amino-naphthalene-1,2-dione derivative |

| Nucleophilic Addition | Thiol (R-SH) | 4-Butoxy-3-thio-naphthalene-1,2-dione derivative |

| Cycloaddition | 1,3-Butadiene | Fused polycyclic quinone derivative |

Comparative Reactivity Studies of Analogs

The reactivity of analogs of this compound is significantly influenced by the electronic and steric nature of the substituents on the naphthalene ring.

Electronic Effects: The butoxy group is an electron-donating group through resonance, which increases the electron density of the naphthalene ring system. This can affect the redox potential of the quinone and its susceptibility to nucleophilic attack. nih.gov Analogs with electron-withdrawing groups, such as a nitro or cyano group, would be expected to have a higher redox potential and be more reactive towards nucleophiles.

Steric Effects: The size and position of substituents can sterically hinder the approach of reactants to the dione core. For example, a bulky substituent at the 3-position could impede the addition of a nucleophile at the C-3 carbonyl.

The following table provides a qualitative comparison of the expected reactivity of different analogs:

| Analog | Substituent at C4 | Electronic Effect | Expected Reactivity towards Nucleophiles |

| This compound | -OBu | Electron-donating | Moderate |

| 4-Nitronaphthalene-1,2-dione | -NO₂ | Electron-withdrawing | High |

| 4-Methylnaphthalene-1,2-dione | -CH₃ | Weakly electron-donating | Slightly lower than 4-Butoxy analog |

| 4-Chloronaphthalene-1,2-dione | -Cl | Electron-withdrawing (inductive) | Higher than 4-Butoxy analog |

These comparative studies are crucial for understanding the fundamental chemistry of this class of compounds and for the rational design of new derivatives with specific desired properties.

Exploration of Non Biological Applications for 4 Butoxynaphthalene 1,2 Dione

Potential in Organic Synthesis and Catalysis

The 1,2-dicarbonyl functionality of the naphthalene-1,2-dione core is a highly reactive moiety that can participate in a variety of organic reactions, making 4-butoxynaphthalene-1,2-dione a potentially valuable intermediate or building block in organic synthesis.

Naphthoquinones, in general, are known to undergo cycloaddition reactions, such as Diels-Alder reactions, where the dione (B5365651) system can act as a dienophile. The presence of the electron-donating butoxy group at the 4-position would modulate the electron density of the double bond, influencing the regioselectivity and stereoselectivity of such reactions. This could be exploited for the synthesis of complex polycyclic aromatic compounds.

Furthermore, the diketone structure is susceptible to nucleophilic attack. Reactions with various nucleophiles could lead to the formation of a diverse array of substituted naphthalene (B1677914) derivatives. The butoxy group would likely direct nucleophilic addition to specific positions on the quinone ring, offering a degree of control in the synthesis of functionalized naphthalenes.

While direct catalytic applications of this compound have not been reported, related naphthoquinone derivatives have been investigated for their redox properties, suggesting potential use in oxidation-reduction catalysis. The reversible reduction of the quinone to a hydroquinone (B1673460) could be harnessed in catalytic cycles.

A straightforward method for synthesizing ortho-naphthoquinones has been identified using a cobalt-Schiff base complex, which efficiently oxidizes phenols to ortho-naphthoquinones researchgate.net. This suggests a potential synthetic route to this compound from a corresponding butoxyphenol precursor. The synthesis of fused 1,2-naphthoquinones has also been achieved through a one-pot palladium-catalyzed process from simple alkynes, followed by oxidation rsc.org.

| Potential Reaction Type | Role of this compound | Potential Products |

| Diels-Alder Cycloaddition | Dienophile | Polycyclic aromatic compounds |

| Nucleophilic Addition | Electrophilic substrate | Functionalized naphthalene derivatives |

| Redox Reactions | Oxidizing agent/Redox catalyst component | Varied, depending on the reaction |

Applications in Materials Science (e.g., as building blocks for polymers, dyes, or pigments)

The rigid, planar structure of the naphthalene core, combined with its potential for functionalization, makes naphthalene derivatives attractive building blocks for advanced materials. Naphthalene-based structures are utilized in the synthesis of organic photo-electronic materials due to their stability and ease of halogenation for further reactions nih.gov.

Building Blocks for Polymers: this compound could potentially be incorporated into polymer backbones to impart specific properties. The dione functionality offers sites for condensation polymerization with suitable difunctional monomers. The resulting polymers might exhibit interesting thermal, electronic, or optical properties derived from the naphthoquinone unit. For instance, the incorporation of the rigid naphthoquinone moiety could enhance the thermal stability of the polymer. While direct polymerization of this compound is not documented, the general concept of using quinones in polymer synthesis has been explored jst.go.jp.

Dyes and Pigments: Naphthoquinones are known for their chromophoric properties, and many synthetic dyes and pigments are based on this scaffold redalyc.org. The color of these compounds arises from the extended π-conjugation of the aromatic system. The butoxy group, being an electron-donating group, would act as an auxochrome, likely causing a bathochromic (red) shift in the absorption spectrum of the naphthalene-1,2-dione core. This could result in a compound with a distinct color, potentially making it useful as a dye or pigment. The synthesis of naphthalene-based azo dyes is a well-established field, highlighting the versatility of the naphthalene core in color chemistry icrc.ac.ircuhk.edu.hk.

| Material Application | Potential Role of this compound | Anticipated Properties |

| Polymer Synthesis | Monomer or co-monomer | Enhanced thermal stability, specific electronic/optical properties |

| Dyes and Pigments | Chromophore | Specific color due to extended conjugation and auxochromic effect |

Photophysical Properties and Potential for Optoelectronic Devices

Naphthalene derivatives are known for their unique photophysical properties, including strong fluorescence and photostability, making them candidates for various optoelectronic applications nih.gov. The introduction of substituents onto the naphthalene core can significantly tune these properties mdpi.com.

The absorption and emission characteristics of this compound would be influenced by the interplay between the naphthalene-1,2-dione core and the butoxy substituent. The extended π-system of the naphthoquinone is expected to result in absorption in the UV-visible region. The butoxy group, through its electron-donating nature, would likely modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and fluorescence wavelengths. Studies on other substituted naphthalene derivatives have shown that such modifications can lead to shifts in the emission spectra and changes in fluorescence quantum yields mdpi.comresearchgate.net.

The electrochemical properties of naphthoquinones, characterized by their ability to undergo reversible reduction, are also of interest for optoelectronic devices electrochemsci.orgresearchgate.net. The redox potentials of this compound could be tuned by the butoxy group, which might make it a suitable component in organic field-effect transistors (OFETs) or as an electron-acceptor material in organic photovoltaics. The electrochemical behavior of a surface-confined naphthoquinone derivative has been studied in the context of oxygen reduction, indicating the potential for these compounds in electrochemical applications acs.org.

| Property | Expected Influence of Structure | Potential Application |

| Absorption | In the UV-visible range, influenced by the butoxy group. | Light-harvesting materials |

| Fluorescence | Potential for fluorescence, with wavelength and quantum yield dependent on the butoxy substituent. | Fluorescent probes, organic light-emitting diodes (OLEDs) |

| Redox Behavior | Reversible reduction of the quinone moiety. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |

Data for 1,2-Naphthoquinone (B1664529) (unsubstituted) in methanol (B129727) shows an absorption maximum at 249 nm with a molar absorptivity of 19200 M⁻¹cm⁻¹ photochemcad.com. The introduction of a 4-butoxy group is expected to shift this absorption to a longer wavelength.

Role in Analytical Chemistry (e.g., as reagents or sensors)

Naphthoquinone derivatives have found utility in analytical chemistry as chromogenic and fluorogenic reagents, as well as in the development of chemical sensors. The reactivity of the quinone moiety towards certain analytes can lead to a detectable change in color or fluorescence.

Specifically, 1,2-naphthoquinone-4-sulfonic acid salts are well-known analytical reagents for the spectrophotometric determination of pharmaceutical amines beilstein-journals.orgresearchgate.netresearchgate.net. The reaction involves the nucleophilic attack of the amine on the quinone ring, leading to a colored product. It is plausible that this compound could exhibit similar reactivity towards primary and secondary amines, making it a potential chromogenic reagent for their detection and quantification.

Furthermore, the naphthalene moiety itself is a good fluorophore, and its derivatives have been developed as fluorescent probes for detecting various ions and molecules nih.govmdpi.com. A naphthalene-based fluorescent sensor for Al³⁺ has been developed, demonstrating the potential of this scaffold in sensor design rsc.org. The butoxy group in this compound could be modified to include a specific recognition site for a target analyte. Binding of the analyte could then lead to a change in the fluorescence properties of the molecule, forming the basis of a fluorescent sensor. The electrochemical properties of naphthoquinones also open up the possibility of their use in electrochemical sensors electrochemsci.orgresearchgate.net.

| Analytical Application | Principle of Operation | Potential Target Analytes |

| Chromogenic Reagent | Nucleophilic reaction with the quinone ring leading to a colored product. | Primary and secondary amines, thiols |

| Fluorescent Sensor | Analyte binding induces a change in fluorescence intensity or wavelength. | Metal ions, anions, small organic molecules |

| Electrochemical Sensor | Analyte interaction modulates the redox properties of the quinone. | Various electroactive species |

Conclusion and Future Research Directions

Summary of Current Understanding and Gaps in Knowledge

A comprehensive review of scientific literature reveals a significant gap in the specific knowledge of 4-Butoxynaphthalene-1,2-dione. Much of the current understanding is extrapolated from research on related naphthoquinone isomers and analogues.

Current Understanding (Inferred):

Core Structure: The molecule is built on a naphthalene-1,2-dione (ortho-naphthoquinone) scaffold. This class of compounds is known for its redox activity and ability to participate in various chemical reactions, including cycloadditions and nucleophilic additions.

Substituent Effect: The butoxy group (-OC₄H₉) at the 4-position is an electron-donating group. This is expected to influence the electronic properties of the quinone system, potentially affecting its reactivity, redox potential, and spectroscopic characteristics.

Reactivity: Like other ortho-quinones, it is predicted to be a reactive dienophile in Diels-Alder reactions and susceptible to attack by nucleophiles.

Identified Gaps in Knowledge:

Synthesis and Characterization: There is a lack of established, high-yield synthetic routes specifically for this compound. Consequently, detailed characterization data, including comprehensive spectroscopic analysis (NMR, IR, MS) and crystallographic data, is not available.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and redox potential have not been experimentally determined.

Chemical Reactivity: The specific reaction kinetics, thermodynamics, and product profiles for reactions involving this compound are unknown.

Biological Activity: While many naphthoquinones exhibit significant biological effects, including anticancer and antimicrobial properties, the bioactivity of this specific isomer has not been investigated. mdpi.comnih.govbrieflands.combenthamscience.com

Emerging Research Avenues for this compound

The identified knowledge gaps provide a clear roadmap for future research. The unique substitution pattern of this compound suggests several promising avenues for exploration, particularly in leveraging the known potential of the naphthoquinone scaffold.

Key Research Areas:

Organic Synthesis: Developing novel and efficient synthetic pathways to access this compound is a primary objective. This would enable further studies and could involve modern synthetic methodologies. It could also serve as a key intermediate for the total synthesis of more complex natural products. wikipedia.org

Medicinal Chemistry: Given the well-documented anticancer properties of related compounds like β-lapachone, a systematic evaluation of this compound for its cytotoxic effects against various cancer cell lines is warranted. brieflands.comnih.gov Its potential as an antimicrobial or antiparasitic agent also represents a significant area of interest. mdpi.com

Materials Science: The electron-accepting nature of the quinone ring, modulated by the butoxy group, makes this compound a candidate for applications in organic electronics. Research could focus on its use in organic semiconductors, charge-transfer complexes, or as a component in redox-flow batteries.

| Emerging Research Avenue | Rationale and Research Focus | Potential Impact |

|---|---|---|

| Novel Synthetic Methodologies | Explore modern synthetic strategies (e.g., C-H functionalization, photocatalysis) to develop efficient and scalable routes to this compound. | Enables broader access to the compound for all other research avenues. |

| Anticancer Drug Discovery | Screen the compound against a panel of human cancer cell lines. Investigate mechanisms of action, such as the generation of reactive oxygen species (ROS) or inhibition of topoisomerase. mdpi.combenthamscience.com | Identification of a new lead compound for cancer therapy. |

| Development of Organic Electronic Materials | Investigate its electronic properties, including electron affinity and charge transport characteristics. Explore its potential as an n-type semiconductor in organic field-effect transistors (OFETs). | Contribution to the development of new functional organic materials. |

| Coordination Chemistry and Sensing | Study its ability to act as a ligand for various metal ions. The ortho-dione moiety is a classic bidentate chelating site. Explore its use as a colorimetric or fluorescent sensor for specific analytes. | Creation of new chemical sensors for environmental or biological monitoring. |

Methodological Advancements for Future Investigations

Future studies on this compound will benefit significantly from the application of modern analytical and computational techniques. These methods will be crucial for overcoming the current lack of data and for efficiently exploring its potential applications.

Advanced Spectroscopy and Analysis: Comprehensive characterization will require a suite of modern analytical tools. ijpsjournal.com Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous structure elucidation. High-resolution mass spectrometry (HRMS) can confirm its elemental composition, while techniques like HPLC and GC can be used for purification and purity assessment. ijpsjournal.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's geometric, electronic, and spectroscopic properties before they are determined experimentally. espublisher.com Molecular docking studies can be used to forecast potential biological targets and guide medicinal chemistry efforts. nih.gov

High-Throughput Screening: To efficiently assess its biological potential, high-throughput screening (HTS) assays can be utilized. This would allow for the rapid testing of the compound against large libraries of biological targets or in various cell-based models.

| Methodology | Application to this compound Research | Anticipated Outcome |

|---|---|---|

| 2D NMR Spectroscopy | Unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern. | Definitive structural confirmation. |

| Cyclic Voltammetry | Determination of redox potentials to quantify its electron-accepting/donating properties. | Insight into its suitability for redox-based applications (e.g., batteries, catalysis). |

| Density Functional Theory (DFT) | Prediction of molecular orbitals (HOMO/LUMO), reaction pathways, and spectroscopic data (IR, NMR). | Theoretical framework to guide experimental design and interpret results. |

| Single-Crystal X-ray Diffraction | Precise determination of the three-dimensional molecular structure, bond lengths, and angles. | Fundamental understanding of its solid-state structure and intermolecular interactions. |

Broader Implications within Organic Chemistry and Materials Science

The focused investigation of this compound, while valuable in its own right, also carries broader implications for several scientific fields. By studying this specific molecule, deeper insights can be gained into the fundamental principles that govern the properties of functional organic molecules.

Structure-Property Relationships: A detailed study of this isomer will contribute to a more nuanced understanding of how substituent position affects the electronic and steric properties of the naphthoquinone system. Comparing its properties to the more studied 1,4-dione isomers will provide valuable data for developing predictive models for the design of new molecules with tailored functions.

Catalyst and Ligand Development: The ortho-quinone moiety is a known privileged scaffold in coordination chemistry. Exploring the coordination behavior of this compound could lead to the development of new catalysts for organic transformations or novel metal-organic frameworks (MOFs).

Foundation for New Materials: As a fundamental building block, this compound could pave the way for a new class of materials. Its derivatives could be polymerized or incorporated into larger supramolecular assemblies, leading to materials with unique optical, electronic, or responsive properties. The exploration of such a targeted molecule enriches the chemical toolbox available to chemists and material scientists, fostering innovation and enabling the creation of next-generation technologies.

Q & A

Q. What are the established synthetic routes for 4-Butoxynaphthalene-1,2-dione, and how can reaction progress be monitored?

A nucleophilic substitution approach is commonly employed, where the hydroxyl group of naphthalene-1,2-dione reacts with butyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored via thin-layer chromatography (TLC) with a solvent system of n-hexane:ethyl acetate (9:1 v/v). Post-reaction, the mixture is quenched with ice, extracted with ethyl acetate, and dried over anhydrous sodium sulfate before solvent removal under reduced pressure .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while infrared (IR) spectroscopy identifies functional groups. Liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) can assess purity. For environmental or biological matrices, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is effective for sample preparation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Wear protective gloves, goggles, and lab coats to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation risks. Waste should be segregated and disposed via certified hazardous waste management services. Toxicity data for naphthalene derivatives (e.g., hepatic/renal effects) should inform risk assessments .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

A full factorial design evaluates multiple variables (e.g., temperature, catalyst concentration, solvent ratio) to identify optimal conditions. For example, a 2³ design (three factors at two levels) can assess main effects and interactions. Statistical tools like ANOVA determine significant variables, enabling efficient yield optimization while minimizing experimental runs .

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives like this compound?

Analyze experimental variables across studies, including species (e.g., human vs. rodent models), exposure routes (oral, dermal, inhalation), and endpoints (e.g., hepatic vs. renal effects). Meta-analytical frameworks or systematic reviews can reconcile discrepancies by standardizing data extraction and applying weighted statistical models .

Q. What computational methods are effective for predicting the reactivity or environmental fate of this compound?

Density functional theory (DFT) calculations model electronic properties and reaction pathways, while molecular dynamics simulations predict solubility or degradation patterns. Integration with AI-driven platforms (e.g., COMSOL Multiphysics) enables real-time optimization of reaction parameters and environmental risk assessments .

Q. How can multi-variable experimental designs address challenges in scaling up this compound synthesis?

Response surface methodology (RSM) or Taguchi designs systematically evaluate scaling factors (e.g., mixing efficiency, heat transfer) to maintain yield and purity. Pilot-scale experiments should validate computational predictions, with iterative adjustments based on kinetic and thermodynamic data .

Q. What methodologies are suitable for analyzing degradation byproducts of this compound in environmental samples?

High-resolution mass spectrometry (HRMS) coupled with SPE or QuEChERS extraction identifies transformation products. Isotopic labeling (e.g., ¹⁴C-tracers) tracks degradation pathways, while toxicity profiling using in vitro assays (e.g., hepatic cell lines) assesses ecological risks .

Tables for Methodological Reference

Q. Table 1. Key Variables in Factorial Design for Synthesis Optimization

| Variable | Levels Tested | Response Metric |

|---|---|---|

| Temperature | 60°C, 80°C | Yield (%) |

| Catalyst Loading | 10 mol%, 20 mol% | Purity (HPLC area %) |

| Solvent Ratio | DMF:Toluene (1:1, 2:1) | Reaction Time (h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.